molecular formula C28H47NO8 B1232693 5-O-Desosaminylplatenolide CAS No. 66996-43-8

5-O-Desosaminylplatenolide

Cat. No.: B1232693
CAS No.: 66996-43-8
M. Wt: 525.7 g/mol
InChI Key: PKRBCWQDXCULFS-LTCRFSFDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-O-Desosaminylplatenolide is a glycoside antibiotic classified under the aminoglycoside family . Aminoglycosides are characterized by their amino-modified sugar (glycone) moieties linked to a cyclitol or aminocyclitol ring. These compounds primarily target bacterial protein synthesis by binding to the 30S ribosomal subunit, inducing mRNA misreading and inhibiting translocation .

Properties

CAS No.

66996-43-8

Molecular Formula

C28H47NO8

Molecular Weight

525.7 g/mol

IUPAC Name

(11Z,13E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-ethyl-4-hydroxy-5-methoxy-9,16-dimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione

InChI

InChI=1S/C28H47NO8/c1-8-20-14-17(2)22(30)13-11-9-10-12-18(3)35-24(32)16-23(31)27(34-7)26(20)37-28-25(33)21(29(5)6)15-19(4)36-28/h9-11,13,17-21,23,25-28,31,33H,8,12,14-16H2,1-7H3/b10-9+,13-11-

InChI Key

PKRBCWQDXCULFS-LTCRFSFDSA-N

SMILES

CCC1CC(C(=O)C=CC=CCC(OC(=O)CC(C(C1OC2C(C(CC(O2)C)N(C)C)O)OC)O)C)C

Isomeric SMILES

CCC1CC(C(=O)/C=C\C=C\CC(OC(=O)CC(C(C1OC2C(C(CC(O2)C)N(C)C)O)OC)O)C)C

Canonical SMILES

CCC1CC(C(=O)C=CC=CCC(OC(=O)CC(C(C1OC2C(C(CC(O2)C)N(C)C)O)OC)O)C)C

Synonyms

5-O-desosaminylplatenolide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Aminoglycosides

Aminoglycosides share a core structure of amino sugars linked to a hexose nucleus. Below is a comparative table highlighting key features:

Compound Structural Features Mechanism of Action Spectrum of Activity Clinical Use
5-O-Desosaminylplatenolide Glycoside with desosamine sugar moiety Binds 30S ribosomal subunit, disrupts translation Likely broad (gram-negative) Under investigation
Gentamicin 4,6-disubstituted 2-deoxystreptamine ring Same as above Broad (gram-negative, some gram-positive) Sepsis, UTIs, respiratory infections
Kanamycin 4,5-disubstituted deoxystreptamine Same as above Broad (gram-negative, mycobacteria) Tuberculosis, resistant infections

Key Differences :

  • Structural Variability: this compound’s desosamine moiety distinguishes it from gentamicin and kanamycin, which feature deoxystreptamine cores. This structural difference may influence binding affinity to ribosomal targets .
  • Clinical Status: Unlike gentamicin and kanamycin, this compound lacks well-documented clinical applications, suggesting it remains in preclinical or early-phase trials .

Comparison with Macrolides: 5-O-Desosaminylerythronolide Derivatives

Despite naming similarities, this compound (aminoglycoside) and 5-O-Desosaminylerythronolide derivatives (macrolides) belong to distinct antibiotic classes.

5-O-Desosaminylerythronolide ():

  • Class: Macrolide, derived from erythronolide (14-membered lactone ring).
  • Modifications : Includes 3'-N-methylation and 6-O-methylation to enhance stability and activity .
  • Mechanism : Binds 50S ribosomal subunit, blocking peptidyl transferase .
Parameter This compound 5-O-Desosaminylerythronolide Derivatives
Class Aminoglycoside Macrolide
Core Structure Amino sugar + cyclitol 14-membered lactone ring + desosamine
Target 30S ribosomal subunit 50S ribosomal subunit
Synthesis Complexity Likely multi-step glycosylation Multi-step methylation/glycosylation
Spectrum Gram-negative bacteria Broad (gram-positive, atypical pathogens)

Functional Implications :

  • Resistance Profiles: Aminoglycosides face resistance via acetyltransferases, whereas macrolides encounter methylase-mediated resistance.
  • Therapeutic Use: Macrolides like erythromycin derivatives are preferred for community-acquired pneumonia, while aminoglycosides are reserved for severe infections due to nephrotoxicity risks .

Research Findings and Gaps

  • This compound: Limited data on its pharmacokinetics, toxicity, or efficacy in vivo.
  • Macrolide Derivatives : highlights synthetic optimization (e.g., 6-O-methylation) to improve antimicrobial potency and reduce susceptibility to esterase degradation .

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